molecular formula C12H23NO2 B8731516 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid

1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid

Cat. No.: B8731516
M. Wt: 213.32 g/mol
InChI Key: XKIHBTCFABIZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a 3,3-dimethyl-butyl group at the nitrogen atom and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3,3-Dimethylbutanoic Acid: Shares the 3,3-dimethylbutyl group but lacks the piperidine ring.

    1-Butyne, 3,3-dimethyl-: Contains a similar butyne structure but differs in the functional groups and overall structure.

Uniqueness: 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring and the 3,3-dimethylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H23NO2/c1-12(2,3)6-9-13-7-4-10(5-8-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15)

InChI Key

XKIHBTCFABIZQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1CCC(CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (1.37 g, 32.6 mmol) was added to a solution of 1-(3,3-dimethyl-butyl)-piperidine-4-carboxylic acid ethyl ester from Example E15.1 (7.16 g, 29.7 mmol) in THF (50 ml) and water (5 ml). The mixture was stirred at room temperature for 18 h then concentrated in vacuo. The residue was purified by flash chromatography on silica gel through an isolute (eluant; 90% dichloromethane:9% methanol:1% acetic acid) to yield the title compound (5.51 g, 87%).
Name
Lithium hydroxide monohydrate
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
1-(3,3-dimethyl-butyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
87%

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